Ropivacainmesilat

Übersicht

Beschreibung

Ropivacaine Mesilate is a local anesthetic drug belonging to the amino amide group. It is commonly used for regional anesthesia and pain management. The compound is known for its long-lasting effects and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .

Wissenschaftliche Forschungsanwendungen

Ropivacaine Mesilate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of local anesthetics.

Biology: Investigated for its effects on nerve cells and pain pathways.

Medicine: Widely used in clinical settings for regional anesthesia and pain management.

Industry: Employed in the development of sustained-release formulations for prolonged analgesic effects

Wirkmechanismus

Target of Action

Ropivacaine mesylate primarily targets the sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, making them a key target for local anesthetics like ropivacaine .

Mode of Action

Ropivacaine mesylate acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . In other words, ropivacaine mesylate inhibits sodium ion influx in nerve fibers, thereby blocking impulse conduction .

Biochemical Pathways

Ropivacaine mesylate has been found to interact with the AKT1/GGT1/NF-κB signaling pathway . It inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity, which results in the inactivation of NF-κB . This interaction plays a significant role in the regulation of ropivacaine-repressed stemness in breast cancer cells .

Pharmacokinetics

Ropivacaine mesylate undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . A study showed that ropivacaine was slowly released from the Ropivacaine Oil Delivery Depot (RODD), and the ropivacaine concentrations in plasma presented a bimodal profile .

Result of Action

The primary result of ropivacaine mesylate’s action is the effective blocking of neuropathic pain . It specifically blocks mechanical allodynia and thermal hyperalgesia . Moreover, it has been found to attenuate breast cancer stemness through the AKT1/GGT1/NF-κB signaling pathway .

Action Environment

The action of ropivacaine mesylate can be influenced by the environment in which it is administered. For instance, epidural administration of ropivacaine mesylate effectively blocks neuropathic pain without inducing analgesic tolerance and significantly delays the development of neuropathic pain produced by peripheral nerve injury .

Biochemische Analyse

Biochemical Properties

Ropivacaine mesylate is an effective sodium channel blocker . It exerts its effects by reversibly inhibiting the influx of sodium ions, thereby causing a block in nerve fiber impulse conduction . Ropivacaine mesylate is also an inhibitor of K2P (two-pore domain potassium channel) TREK-1, with an IC50 value of 402.7 μM in COS-7 cell membranes .

Cellular Effects

Ropivacaine mesylate has been shown to inhibit the proliferation and migration of various types of cells, including lung cancer cells . It induces cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . Moreover, ropivacaine mesylate decreases the phosphorylated levels of STAT3 at Ser727 and downregulates the expression of the STAT3 upstream gene IL-6 .

Molecular Mechanism

Ropivacaine mesylate blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .

Temporal Effects in Laboratory Settings

Ropivacaine mesylate has been shown to have a bimodal profile in plasma concentration-time curves, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The Tmax (time to reach maximum concentration) in the RODD groups was longer than that in the ropivacaine hydrochloride injection (RHI) group .

Dosage Effects in Animal Models

In animal models, the effects of ropivacaine mesylate vary with different dosages . For instance, a study found that a single-needle injection of RODD containing 24 mg of ropivacaine mesylate was optimal for three subjects, and the range of nerve block was 42.5±20.8 mm .

Metabolic Pathways

Ropivacaine mesylate is metabolized to 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) by hepatic P450 . CYP3A4 is involved in producing PPX, and CYP1A2 is involved in the formation of 3’-OH Rop in human hepatic microsomes .

Transport and Distribution

Ropivacaine mesylate is administered via subcutaneous injection . It is slowly released from the Ropivacaine oil delivery depot (RODD), which is composed of 2% ropivacaine, 4% benzyl alcohol, 30% benzyl benzoate, and approximately 64% soybean oil .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where it can interact with sodium channels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

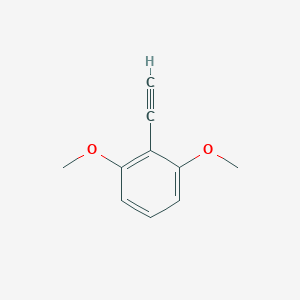

Ropivacainmesilat wird durch eine Reihe chemischer Reaktionen synthetisiert, die von 2,6-Dimethylanilin ausgehen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound die chemische Großsynthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Filtration, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ropivacainmesilat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von dealkylierten Produkten führen.

Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten und zu verschiedenen Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen umfassen oft die Verwendung von Halogenierungsmitteln und Katalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und dealkylierte Metaboliten, die im Urin ausgeschieden werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um das Verhalten von Lokalanästhetika zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Nervenzellen und Schmerzbahnen.

Medizin: In klinischen Umgebungen weit verbreitet für Regionalanästhesie und Schmerztherapie.

Industrie: Wird bei der Entwicklung von Retardformulierungen für länger anhaltende analgetische Wirkungen eingesetzt

Wirkmechanismus

This compound wirkt, indem es die Erzeugung und Leitung von Nervenimpulsen blockiert. Es erhöht die Schwelle für die elektrische Erregung im Nerv, verlangsamt die Ausbreitung des Nervenimpulses und reduziert die Steiggeschwindigkeit des Aktionspotentials. Dies wird erreicht, indem der Natriumionen-Einstrom durch Natriumkanäle in der Nervenzellmembran gehemmt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bupivacain: Bekannt für seine starke anästhetische Wirkung, aber mit höherer Kardiotoxizität.

Lidocain: Weit verbreitet, hat aber im Vergleich zu Ropivacainmesilat eine kürzere Wirkdauer.

Mepivacain: Ähnliche Struktur, aber mit unterschiedlichen pharmakokinetischen Eigenschaften .

Einzigartigkeit

This compound ist aufgrund seiner geringeren Kardiotoxizität und seiner längeren Wirkdauer einzigartig. Es bietet eine wirksame Schmerzlinderung mit einem geringeren Risiko für Nebenwirkungen, was es zu einer bevorzugten Wahl für viele klinische Anwendungen macht .

Eigenschaften

IUPAC Name |

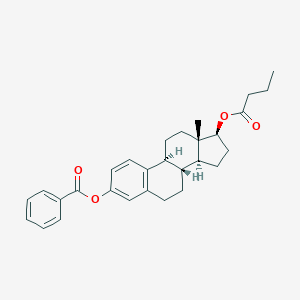

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTSIOMXZOPKAF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854056-07-8 | |

| Record name | Ropivacaine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPIVACAINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)